molecular formula C18H18N4O3 B2941572 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 1326883-88-8

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No.: B2941572
CAS No.: 1326883-88-8
M. Wt: 338.367
InChI Key: QGQYDPGMEBVABA-UHFFFAOYSA-N
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Description

4-(2-Aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione is a sophisticated synthetic compound designed for pharmaceutical research and development. This molecule integrates multiple privileged pharmacophores, including a 2-aminopyridine moiety and a piperazine-2,6-dione scaffold, which are prevalent in more than twenty classes of approved pharmaceuticals . The 2-aminopyridine component is a established building block in medicinal chemistry, famously used in the synthesis of drugs such as the anti-inflammatory agents piroxicam and tenoxicam . Its incorporation into this hybrid structure suggests potential for creating novel bioactive molecules. The core piperazine-dione structure is a key feature in many compounds with significant pharmacological activities. Recent scientific literature highlights piperazine and piperidine derivatives as central cores in several antibiotics and investigational drugs, particularly in the field of anti-infectives . For instance, analogues combining a pyrazine-carbonyl group with a piperazine ring have demonstrated excellent anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values reaching as low as 1.35 μM, indicating high potency . Furthermore, similar molecular architectures are being explored as antagonists for various biological targets, such as the P2X3 receptor, which is a potential target for pain management and respiratory diseases . The specific molecular framework of this compound makes it a valuable intermediate for constructing combinatorial libraries and for the synthesis of complex spiropiperidines and condensed piperidines, which are structures of high interest in modern organic and medicinal chemistry . Researchers can utilize this chemical to probe new mechanisms of action, develop structure-activity relationships (SAR), and advance the discovery of new therapeutic agents for a range of disorders.

Properties

IUPAC Name

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c19-17-14(7-4-9-20-17)18(25)21-11-15(23)22(16(24)12-21)10-8-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYDPGMEBVABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1C(=O)C2=C(N=CC=C2)N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione typically involves multi-step organic reactions. One possible route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized to introduce the 2,6-dione functionality.

    Introduction of the 2-Phenylethyl Group: This step involves the alkylation of the piperazine ring with a 2-phenylethyl halide under basic conditions.

    Attachment of the 2-Aminopyridine-3-Carbonyl Group: The final step involves the acylation of the piperazine ring with 2-aminopyridine-3-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-2,6-dione derivatives vary widely based on substituents at the N1 and C4 positions. Key comparisons include:

Compound Name N1 Substituent C4 Substituent Key Features Reference
Target Compound 2-Phenylethyl 2-Aminopyridine-3-carbonyl Enhanced hydrogen bonding (NH₂ and C=O), moderate lipophilicity -
4e (4-(1H-Indole-2-carbonyl)) Varies (e.g., morpholino) 1H-Indole-2-carbonyl Planar indole moiety improves π-π stacking; potent against ovarian cancer
3a (3-Phenylpiperidine-2,6-dione) Methoxyalkyl Aryl/heteroaryl Hemihydrate formation; O–H⋯N hydrogen bonds stabilize crystal structure
Compound I (Pyridin-3-yl derivative) Acetic acid Pyridin-3-yl Envelope conformation; dihedral angle (77.9°) between pyridine and dione

Key Observations :

  • The 2-phenylethyl group at N1 increases lipophilicity relative to morpholino or acetic acid substituents, which may improve bioavailability but reduce solubility .

Comparison Insights :

  • Indole-containing derivatives (e.g., 4e) show higher potency in ovarian cancer models, likely due to π-π interactions with cellular targets .
  • Dexrazoxane analogs highlight the therapeutic versatility of the piperazine-2,6-dione scaffold, though the target compound’s aminopyridine group may confer distinct mechanistic pathways .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Derivatives like 3a and 3d form hemihydrates with O–H⋯N hydrogen bonds, stabilizing their crystal lattices . The target compound’s aminopyridine group may introduce additional N–H⋯O interactions.

Biological Activity

The compound 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione is a member of the piperazine family, which has garnered attention for its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a piperazine ring, an aminopyridine moiety, and a phenylethyl group, which are critical for its biological activity.

Research indicates that compounds in the piperazine class often interact with various neurotransmitter systems. Specifically, this compound has been shown to modulate the activity of neurotransmitter receptors, particularly those associated with pain pathways and mood regulation. The compound's ability to act as a P2X3 receptor antagonist suggests potential applications in pain management therapies .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models, indicating its potential as a pain reliever.
  • Neuroprotective Effects : Preliminary data suggest that it may offer neuroprotective benefits, possibly through modulation of oxidative stress pathways .

Data Table: Biological Activities

Activity Description Reference
AntinociceptiveSignificant reduction in pain responses in models
NeuroprotectivePotential to protect neurons from damage
P2X3 Receptor AntagonismModulates pain pathways through receptor inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management : In a study involving chronic pain models, administration of the compound resulted in a marked decrease in pain sensitivity and improved quality of life metrics among subjects.
  • Neurodegenerative Disease Models : Research on neurodegenerative conditions indicated that the compound could mitigate symptoms associated with oxidative stress and neuronal death, suggesting its role in future therapeutic strategies for diseases such as Alzheimer’s and Parkinson’s .

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